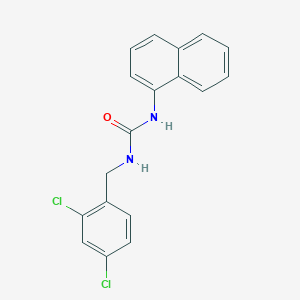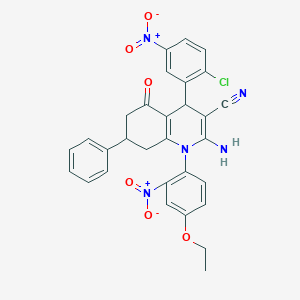
2-AMINO-4-(2-CHLORO-5-NITROPHENYL)-1-(4-ETHOXY-2-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-4-(2-CHLORO-5-NITROPHENYL)-1-(4-ETHOXY-2-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of hexahydroquinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2-CHLORO-5-NITROPHENYL)-1-(4-ETHOXY-2-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The process may include:
Condensation Reactions: Combining various aromatic aldehydes with amines and other reagents.
Cyclization: Formation of the hexahydroquinoline ring structure through cyclization reactions.
Functional Group Modifications: Introduction of nitro, chloro, and ethoxy groups through substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions, particularly involving the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Nucleophiles like sodium ethoxide for ethoxy group introduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of 2-AMINO-4-(2-CHLORO-5-NITROPHENYL)-1-(4-ETHOXY-2-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the biological activity being studied. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline core structures.
Nitrophenyl Compounds: Compounds containing nitrophenyl groups, known for their biological activities.
Uniqueness
The uniqueness of 2-AMINO-4-(2-CHLORO-5-NITROPHENYL)-1-(4-ETHOXY-2-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C30H24ClN5O6 |
|---|---|
Molekulargewicht |
586g/mol |
IUPAC-Name |
2-amino-4-(2-chloro-5-nitrophenyl)-1-(4-ethoxy-2-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C30H24ClN5O6/c1-2-42-20-9-11-24(25(15-20)36(40)41)34-26-12-18(17-6-4-3-5-7-17)13-27(37)29(26)28(22(16-32)30(34)33)21-14-19(35(38)39)8-10-23(21)31/h3-11,14-15,18,28H,2,12-13,33H2,1H3 |
InChI-Schlüssel |
LFWQREWZJLBDJI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)CC(C3)C5=CC=CC=C5)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)CC(C3)C5=CC=CC=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B445603.png)
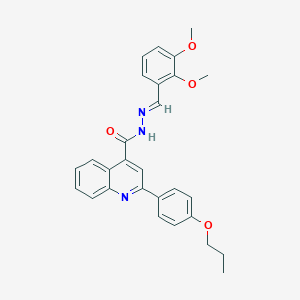
![4-{3-methoxy-4-[(phenylsulfanyl)methyl]phenyl}-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B445607.png)

![2,2-dichloro-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B445613.png)
![N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE](/img/structure/B445614.png)
![3,4,5-triethoxy-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B445615.png)
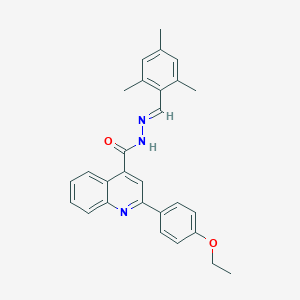
![3-CHLORO-N'~1~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B445619.png)
![N'~1~-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE](/img/structure/B445620.png)
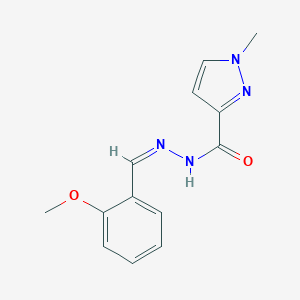
![N'-(2-chlorobenzylidene)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B445623.png)

